Iodopyrazine

概要

説明

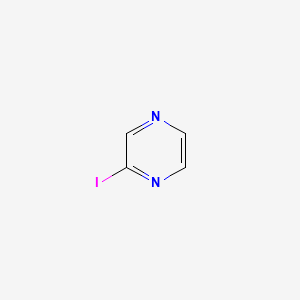

Iodopyrazine is an organic compound with the chemical formula C4H3IN2. It is a derivative of pyrazine, where an iodine atom is substituted at the second position of the pyrazine ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: Iodopyrazine can be synthesized through several methods. One common method involves the reaction of chloropyrazine with sodium iodide in the presence of acetic acid and sulfuric acid in acetonitrile. The reaction mixture is heated at reflux for several hours, followed by extraction and purification steps to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation under reduced pressure .

化学反応の分析

Types of Reactions: Iodopyrazine undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions, such as the Stille reaction, where it reacts with stannylated compounds to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide, acetic acid, and sulfuric acid in acetonitrile.

Coupling Reactions: Reagents such as copper(I)-thiophene-2-carboxylate and stannylated dithiocarbonate units are used.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide can yield pyrazine derivatives.

Coupling Reactions: The products are typically complex organic molecules with new carbon-carbon bonds.

科学的研究の応用

Iodopyrazine has several scientific research applications, including:

Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.

Industry: It is used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of iodopyrazine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can be easily replaced by other nucleophiles, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

- 2-Iodo-isonicotinic acid methyl ester

- 2-Fluoropyridine

- 2-Bromopyridine

- Pyrazine

Comparison: Iodopyrazine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated pyrazines. For example, 2-fluoropyridine and 2-bromopyridine have different reactivity profiles due to the different halogen atoms. This compound’s reactivity is particularly useful in coupling reactions, making it a valuable compound in organic synthesis .

生物活性

Iodopyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound's effects.

Chemical Structure and Properties

This compound is a halogenated derivative of pyrazine, characterized by the presence of iodine in its structure. Its chemical formula is CHIN, and it exhibits unique reactivity due to the presence of the iodine atom. The structural features of this compound suggest potential interactions with various biological targets.

Antiviral Properties

Recent studies indicate that this compound derivatives, particularly methyl 3-amino-6-iodopyrazine-2-carboxylate, exhibit notable antiviral activity. Research shows that these compounds can inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. The mechanism often involves binding to specific viral proteins, which inhibits their function and disrupts the viral replication process.

Antibacterial Activity

This compound and its derivatives have also been evaluated for antibacterial properties. A study highlighted that certain this compound derivatives demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity is believed to stem from their ability to inhibit DNA synthesis, potentially by binding to the minor groove of DNA .

Case Studies and Research Findings

A variety of research studies have investigated the biological activities of this compound derivatives:

- Antiviral Mechanism : In vitro studies showed that methyl 3-amino-6-iodopyrazine-2-carboxylate inhibited viral replication effectively in cell cultures. The compound's structural similarity to other bioactive compounds suggests its potential for further exploration in drug development.

- Antibacterial Efficacy : Research conducted on this compound derivatives revealed significant antibacterial activity against Bacillus anthracis and other pathogens. The compounds were found to disrupt DNA synthesis, leading to bacterial cell death .

- Pharmacokinetics : Studies on the pharmacokinetic properties of this compound derivatives demonstrated varying degrees of bioavailability and clearance rates in animal models, which are crucial for determining their therapeutic potential .

Data Table: Comparative Biological Activity of this compound Derivatives

特性

IUPAC Name |

2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953990 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-21-0 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of iodopyrazine?

A1: this compound (C4H3IN2) has a molecular weight of 221.99 g/mol. While the provided research papers don't delve into specific spectroscopic data, they highlight its use as a ligand in coordination polymers due to the presence of nitrogen donor atoms [, , ].

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a versatile building block in organic synthesis. It undergoes palladium-catalyzed cross-coupling reactions with nucleophiles like 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, enabling the creation of novel 2′-deoxy pyrazine C-nucleosides []. Additionally, it participates in copper(I)-thiophene-2-carboxylate mediated coupling reactions with stannylated dithiocarbonates to produce molybdopterin model ligands [].

Q3: Can you elaborate on the metal-halogen exchange reactions involving this compound?

A3: this compound undergoes efficient metal-halogen exchange with lithium tri-n-butylmagnesate []. This reaction generates a pyrazyl lithium species, which can be trapped with various electrophiles like benzophenone, aldehydes, and diphenylsulfur to afford the corresponding alcohols and phenylsulfanyl derivatives [].

Q4: How does this compound contribute to the formation of coordination polymers?

A4: this compound acts as a bridging ligand in the formation of coordination polymers. For example, it coordinates to copper(I) iodide, resulting in two distinct polymorphic forms: catena[copper(I) iodide(2-iodopyrazine-N)] (form I) and poly[copper(I) iodide(μ-2-iodopyrazine-N,N')] (form II). These forms exhibit different structural arrangements and thermal stabilities [].

Q5: Are there any examples of this compound participating in supramolecular interactions?

A5: Yes, this compound engages in various non-covalent interactions, impacting crystal packing. Studies using Co(II) and Ni(II) complexes containing this compound revealed the presence of type-I halogen•••halogen and halogen•••pi interactions [, ]. These interactions play a crucial role in dictating the solid-state arrangements of these complexes.

Q6: Has this compound been used in materials science applications?

A6: Research has explored the potential of incorporating this compound into materials with enhanced elasticity. One study demonstrated that a Cd(II) coordination polymer containing this compound, [CdI2(I-pz)2]n (I-pz = this compound), exhibits interesting mechanical properties []. The elasticity of this material can be further tuned through co-crystallization with small organic molecules capable of hydrogen bonding [].

Q7: Have there been any studies on the thermal behavior of this compound-containing compounds?

A7: Yes, researchers have investigated the thermal properties of this compound-containing compounds. For instance, the two polymorphic forms of the copper(I) iodide coordination polymer with this compound exhibit distinct thermal decomposition behaviors. Form I decomposes at a lower temperature compared to form II, highlighting the influence of structural variations on thermal stability [].

Q8: Are there any applications of this compound derivatives in material science?

A8: Recent research highlights the use of 2-amino-5-iodopyrazine (AIPZ) in perovskite light-emitting diodes (PeLEDs). Applying AIPZ as a surface post-treatment to FAPbI3 perovskite films improves charge injection balance and passivates defects []. This leads to enhanced radiative recombination, boosting the efficiency of PeLEDs and reducing efficiency roll-off at high current densities [].

Q9: Have any enantioselective transformations been reported using this compound?

A9: Yes, this compound serves as a starting point for preparing enantioenriched pyrazyl alcohols []. An iodine-magnesium exchange reaction on this compound generates a reactive intermediate that undergoes enantioselective addition to aldehydes in the presence of a chiral organomagnesium reagent ((R,R)-TADDOLate)Bu2MgLi2 [].

Q10: Is there any information available regarding the analytical characterization of this compound and its derivatives?

A10: While specific analytical methods are not extensively detailed in the provided research, it's evident that techniques like X-ray diffraction are crucial for elucidating the structures of this compound-containing compounds [, , ]. Additionally, spectroscopic methods like NMR and mass spectrometry are likely employed to characterize these molecules [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。